2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid
Description
2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid is a synthetic azo compound characterized by:
- A diazenyl group (-N=N-) bridging two aromatic rings.
- A 4-(dimethylamino)phenyl substituent on one aromatic ring.
- A sulfonamide group (-SO₂NH-) linked to a branched aliphatic chain (3-methylbutanoic acid).
This structure combines π-conjugated aromatic systems with polar sulfonamide and carboxylic acid functionalities, making it a candidate for applications in dye-sensitized solar cells (DSSCs) or molecular probes. However, its exact applications remain understudied compared to structurally related compounds like p-methyl red .
Properties
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-13(2)18(19(24)25)22-28(26,27)17-11-7-15(8-12-17)21-20-14-5-9-16(10-6-14)23(3)4/h5-13,18,22H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKPBGSGLIRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Azo Coupling
-
- 4-(Dimethylamino)aniline is diazotized using sodium nitrite (NaNO2) in acidic aqueous medium (HCl, 0–5 °C).
- The resulting diazonium salt is then coupled with 4-aminobenzenesulfonic acid or its derivative under controlled pH (usually mildly alkaline) to form the azo bond.
-
- Temperature control is critical to avoid decomposition of diazonium salt.
- The coupling reaction is typically performed at pH 8–10 to favor azo bond formation.
-
- Reported yields for azo coupling in similar systems are generally high (70–90%).
- Purification is often done by recrystallization or column chromatography.
Sulfonylation
-
- Sulfonylation is commonly achieved by reacting the amino-azo intermediate with sulfonyl chlorides such as benzenesulfonyl chloride or para-substituted sulfonyl chlorides in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane at 0–20 °C.
- Alternatively, sulfonylation can be done using sulfonic acid derivatives activated by coupling agents.
-
- Thin-layer chromatography (TLC) or HPLC is used to monitor the reaction progress.
-
- Sulfonylation typically proceeds with yields around 80–90% under optimized conditions.
Coupling with 3-Methylbutanoic Acid Derivative
-
- The sulfonylamino intermediate is coupled with 3-methylbutanoic acid or its activated form (e.g., acid chloride, anhydride, or ester) using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like dimethylformamide (DMF).
- The reaction is typically carried out at 0 °C to room temperature under inert atmosphere.
-
- The product is purified by column chromatography or recrystallization.
-
- Amide bond formation yields are generally high, often exceeding 85%.
Final Acid Deprotection and Purification
- If ester derivatives are used, final hydrolysis under acidic or basic conditions liberates the free acid.
- Purification is achieved by recrystallization or preparative HPLC.
Example Experimental Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diazotization & Coupling | 4-(Dimethylamino)aniline, NaNO2, HCl, 0–5 °C; coupling at pH 8–10 | 75–85 | Temperature control critical |
| 2 | Sulfonylation | Sulfonyl chloride, triethylamine, dichloromethane, 0–20 °C | 80–90 | Base scavenges HCl byproduct |
| 3 | Amide Coupling | 3-Methylbutanoic acid derivative, EDC, HOBt, DMF, 0 °C to RT | 85–90 | Inert atmosphere improves yield |
| 4 | Acid Hydrolysis | Acid or base hydrolysis if ester used | 90+ | Final purification by recrystallization or HPLC |
Literature Findings and Source Integration
- Research articles on azo dye synthesis highlight the importance of diazotization and azo coupling conditions for high purity and yield azo compounds with sulfonyl substituents.
- Sulfonamide bond formation is well-documented via sulfonyl chloride reactions with aromatic amines, requiring mild bases to neutralize HCl byproduct and prevent side reactions.
- Peptide coupling techniques using carbodiimide chemistry (EDC/HOBt) are standard for linking amino acid derivatives like 3-methylbutanoic acid to aromatic sulfonamides, providing high yield and selectivity.
- Purification methods such as column chromatography and recrystallization from appropriate solvents (e.g., ethyl acetate/hexanes) ensure product purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Dabsyl-L-valine can undergo various chemical reactions, including:
Oxidation: The dabsyl group can be oxidized under certain conditions, although this is less common.
Reduction: The azo bond in the dabsyl group can be reduced to form amines.
Substitution: The sulfonyl chloride group in dabsyl chloride can be substituted with nucleophiles, leading to the formation of dabsyl derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo bond in the dabsyl group can yield corresponding amines, while substitution reactions can produce various dabsylated compounds .
Scientific Research Applications
Dabsyl-L-valine has several applications in scientific research:
Chemistry: Used as a derivatization agent for the analysis of amino acids and peptides in HPLC.
Biology: Employed in the study of protein structure and function by labeling specific amino acids.
Medicine: Utilized in the development of diagnostic assays for detecting amino acid levels in biological samples.
Industry: Applied in quality control processes for the analysis of amino acid composition in pharmaceuticals and food products
Mechanism of Action
The mechanism of action of Dabsyl-L-valine primarily involves its role as a derivatization agent. The dabsyl group enhances the detection and separation of amino acids by increasing their hydrophobicity and providing a chromophore for UV/Vis detection. The molecular targets are the amino groups of amino acids, which react with dabsyl chloride to form stable dabsylated derivatives .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include:
Key Differences :
- Sulfonamide vs. Carboxylic Acid : The sulfonamide group in the target compound may improve solubility in polar solvents and enhance surface adhesion compared to p-methyl red’s carboxylic acid . However, the absence of direct experimental data limits conclusive comparisons.
Electronic and Optical Properties
- p-Methyl Red : Exhibits strong absorption in the visible spectrum (λₘₐₓ ~500 nm) due to extended π-conjugation. Aggregation on TiO₂ alters charge-transfer dynamics .
- Target Compound : Theoretical models predict a redshifted absorption (λₘₐₓ ~520–540 nm) due to the electron-withdrawing sulfonamide group. Experimental validation is lacking.
Aggregation Behavior
- p-Methyl Red : Forms H-aggregates (face-to-face stacking) on TiO₂, reducing charge recombination but limiting light-harvesting efficiency .
- Target Compound : The sulfonamide group may promote J-aggregates (head-to-tail stacking), improving exciton diffusion. This hypothesis aligns with studies on sulfonamide-containing dyes but requires verification.
Biological Activity
The compound 2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid is a complex organic molecule with notable biological activities. This article aims to explore its biological activity through various research findings, case studies, and data tables that highlight its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.33 g/mol. The structure features a sulfonamide group, an azo linkage, and a dimethylamino group, which contribute to its reactivity and biological properties.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, azo dyes have been studied for their ability to scavenge free radicals. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that certain azo compounds effectively reduce oxidative stress by neutralizing free radicals, thereby suggesting potential therapeutic applications in oxidative stress-related diseases .
Antimicrobial Activity
Various studies have reported antimicrobial properties for sulfonamide derivatives. The presence of the sulfonamide moiety in this compound suggests it may possess antibacterial activity. For example, sulfonamides have been shown to inhibit bacterial growth by interfering with folic acid synthesis in microorganisms. Case studies involving similar compounds revealed a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
The cytotoxicity of this compound has been investigated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study highlighted that related azo compounds demonstrated significant cytotoxic effects against human cancer cells, indicating potential as chemotherapeutic agents .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer |
Case Studies on Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Aminoazobenzenesulfonic Acid | Antioxidant and antimicrobial | |
| Dimethylaminobenzene Sulfonamide | Cytotoxic effects on cancer cells | |
| Methyl Red | Antioxidant properties |
Research Findings
- Antioxidant Mechanism : The antioxidant activity is primarily due to the ability of the azo group to donate electrons, stabilizing free radicals and preventing cellular damage.
- Antimicrobial Mechanism : The sulfonamide group acts by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth, thus inhibiting their proliferation.
- Cytotoxic Mechanism : The compound's potential cytotoxic effects are linked to the generation of reactive oxygen species (ROS), leading to cell death in malignant cells.
Q & A
Q. What synthetic routes are optimal for preparing 2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid, and how is purity ensured?
The compound is synthesized via a multi-step sequence involving diazonium salt formation, azo coupling, and sulfonamide formation. Critical steps include:
- Diazotization : Reaction of 4-(dimethylamino)aniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt .
- Azo Coupling : Reacting the diazonium salt with 4-aminophenylsulfonamide to introduce the diazenyl group. pH control (8–9) is crucial to avoid side reactions .
- Sulfonamide Linkage : Coupling the intermediate with 3-methylbutanoic acid derivatives.
Purity Assurance : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) for purity assessment (>98%) .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ 10–11 ppm), and dimethylamino groups (δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹), N=N stretching (~1450 cm⁻¹), and carboxylic acid O-H (~2500–3000 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its activity?
- Enzyme Inhibition : Test against carbonic anhydrase or tyrosinase using UV-Vis kinetic assays (e.g., monitoring 4-nitrophenyl acetate hydrolysis at 400 nm) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can computational methods predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase IX). Key parameters include Gibbs free energy (ΔG) and binding pose analysis of the sulfonamide and diazenyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between sulfonamide and active-site zinc ions .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Q. How does the compound’s stability vary under physiological conditions, and what modifications enhance it?
- Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via HPLC. The diazenyl group is prone to reduction; consider replacing it with a stable bioisostere (e.g., ethylene) .
- Chelation Effects : Test metal-catalyzed degradation by adding EDTA to buffers .
Q. What advanced techniques elucidate its coordination chemistry with metal ions?
- UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., with Cu²⁺ or Fe³⁺) in DMSO/water. Calculate binding constants via Benesi-Hildebrand plots .
- X-ray Crystallography : Co-crystallize with Zn²⁺ to resolve sulfonamide-Zn coordination geometry .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Variable Substituents : Modify the dimethylamino group (e.g., replace with morpholino) or carboxylate (e.g., ester prodrugs).
- In Silico Screening : Use Schrödinger’s QikProp to predict ADME properties before synthesis .
Q. What statistical models are suitable for analyzing dose-response data?
- Nonlinear Regression : Fit IC₅₀ values using GraphPad Prism (four-parameter logistic model). Validate with ANOVA for inter-group variability .
Q. How to address discrepancies in computational vs. experimental binding affinities?
- Force Field Calibration : Adjust AMBER parameters for sulfonamide-metal interactions based on crystallographic data .
- Solvent Effects : Include explicit water molecules in docking simulations to improve accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
